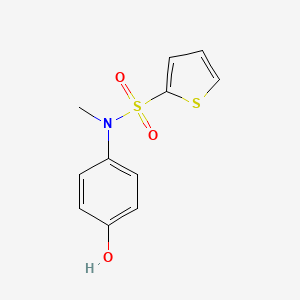
N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Molecular Structure Analysis
The molecular structure of related compounds like “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Physical And Chemical Properties Analysis
“N-(4-hydroxyphenyl)glycine” is typically characterized as thin plates of white or silvery powder, although aged samples appear brown . More specific physical and chemical properties of “N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide” are not available.
Scientific Research Applications
Antiproliferative Agents
A study by Pawar et al. (2018) synthesized a series of N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives. These compounds exhibited significant in vitro antiproliferative activity against various cancer cell lines, such as MCF-7, HeLa, A-549, and Du-145, suggesting their potential as cancer therapeutic agents (Pawar, Pansare, & Shinde, 2018).
Environmental Pollution Reduction
The work by Bordoloi et al. (2014) highlights the application of sulfonamide derivatives in environmental pollution reduction. They investigated the deep-desulfurization of dibenzothiophene (DBT) and its derivatives in diesel oil by a newly isolated bacterium, which could significantly reduce sulfur content, thereby reducing air pollution from fossil fuel combustion (Bordoloi, Rai, Chaudhuri, & Mukherjee, 2014).
Materials Science
Rusu et al. (2007) investigated the electronic transport mechanism in thin films of poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfonamide with various bisphenols. These materials exhibited semiconducting properties, indicating their potential applications in electronic devices (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
Antibacterial and Antifungal Applications
A study on the synthesis and bioactivities of pyrazoline benzensulfonamides, which incorporate both sulfonamide and pyrazoline pharmacophores, revealed significant inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, along with low cytotoxicity and notable antibacterial properties against oral squamous cancer cell lines, showcasing their potential as multifunctional therapeutic agents (Ozmen Ozgun et al., 2019).
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide is a synthetic retinoid derivative . Retinoids are substances related to vitamin A and have been investigated for potential use in the treatment of various diseases
Mode of Action
It’s worth noting that retinoid derivatives like fenretinide have been shown to cause cell death through apoptosis and/or necrosis, associated with the accumulation of reactive oxygen species (ros) .
Biochemical Pathways
For instance, Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells .
Pharmacokinetics
It’s known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .
Result of Action
It’s known that fenretinide treatment may result in cell death through apoptosis and/or necrosis .
Action Environment
It’s known that the effectiveness of similar compounds can be influenced by various factors, including the presence of other substances and the physical conditions of the environment .
Safety and Hazards
While specific safety data for “N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Future Directions
Fenretinide, a related compound, has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis . It has promising in vitro and in vivo antiviral activity against a range of flaviviruses . These studies suggest potential future directions for similar compounds.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-12(9-4-6-10(13)7-5-9)17(14,15)11-3-2-8-16-11/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRWGOLLGAGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)
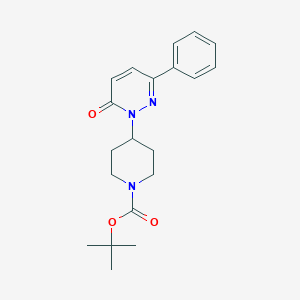
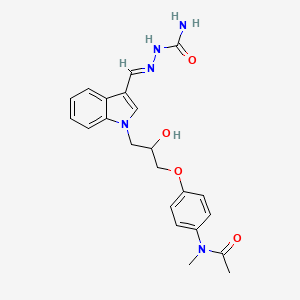
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)

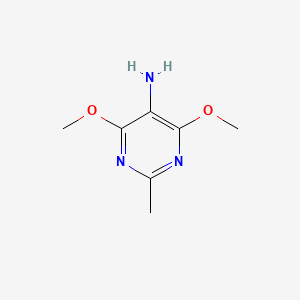

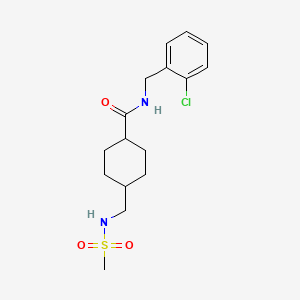
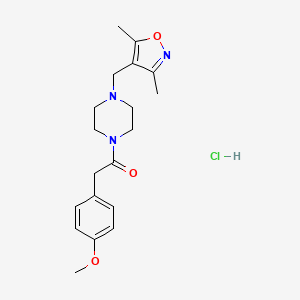
![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
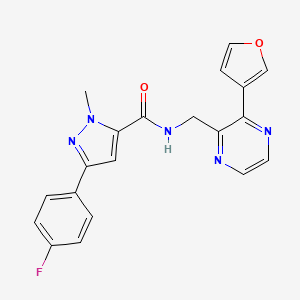
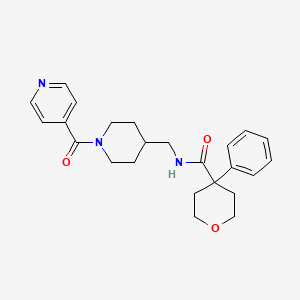
![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)